
Nedaplatin-Immunotherapy Combinations for
Solid Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nedaplatin

Cat. No.: B1242056 Get Quote

An Emerging Strategy with a Favorable Toxicity Profile

The integration of immunotherapy, particularly immune checkpoint inhibitors (ICIs), with

chemotherapy has revolutionized the treatment landscape for a multitude of solid tumors. While

platinum-based agents like cisplatin and carboplatin have been the cornerstone of many

combination regimens, their associated toxicities can be dose-limiting. This has spurred interest

in second-generation platinum analogs, such as nedaplatin, as potentially safer partners for

immunotherapy. This guide provides a comprehensive comparison of nedaplatin-

immunotherapy combinations with other platinum-based alternatives, supported by available

experimental data, for researchers, scientists, and drug development professionals.

Executive Summary
Nedaplatin, a derivative of cisplatin, offers a distinct toxicity profile, notably with reduced

nephrotoxicity and gastrointestinal side effects, which are common dose-limiting toxicities for

cisplatin.[1][2][3][4][5] Emerging evidence from a clinical study in lung cancer suggests that a

nedaplatin-based chemoimmunotherapy regimen is effective and well-tolerated. Preclinical

data further indicate that nedaplatin may promote an immunogenic tumor microenvironment,

providing a strong rationale for its combination with ICIs. However, direct comparative clinical

trials between nedaplatin-immunotherapy and cisplatin/carboplatin-immunotherapy

combinations are currently lacking, necessitating further investigation to definitively establish its

position in the therapeutic arsenal.
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Comparative Efficacy
To date, direct head-to-head clinical trial data comparing nedaplatin-immunotherapy with

cisplatin- or carboplatin-immunotherapy are not available. However, a single-arm clinical study

provides valuable insights into the efficacy of a nedaplatin-containing chemoimmunotherapy

regimen.

Table 1: Efficacy of Nedaplatin in Combination with a PD-1 Inhibitor and Nab-Paclitaxel in

Unresectable Stage III Lung Squamous Cell Carcinoma

Endpoint Result

Objective Response Rate (ORR)
92.86% (13 out of 14 patients achieved partial

remission)

Major Pathological Response (MPR) 18.18% (2 out of 11 resected patients)

Pathological Complete Response (pCR) 81.82% (9 out of 11 resected patients)

Disease Control Rate (DCR) 100% (13 partial remissions, 1 stable disease)

Data from a study on neoadjuvant PD-1 inhibitor combined with nab-paclitaxel and nedaplatin.

While these results are promising, the absence of a direct comparator arm makes it challenging

to draw definitive conclusions about its superiority over other platinum-based regimens.

Historically, in the context of chemotherapy and chemoradiotherapy, nedaplatin has

demonstrated efficacy comparable to cisplatin across various solid tumors, including non-small

cell lung cancer, cervical cancer, and nasopharyngeal carcinoma.[2][3][5]

Comparative Safety and Tolerability
A significant advantage of nedaplatin lies in its favorable safety profile compared to cisplatin.

Multiple studies have consistently reported a lower incidence of gastrointestinal toxicities

(nausea and vomiting) and nephrotoxicity with nedaplatin.[1][2][3][4] However, nedaplatin is

associated with a higher incidence of hematological toxicities, particularly thrombocytopenia.[3]

Table 2: Comparative Toxicity Profile of Nedaplatin vs. Cisplatin (in

Chemotherapy/Chemoradiotherapy Settings)
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Adverse Event Nedaplatin Cisplatin

Nausea/Vomiting Lower Incidence Higher Incidence

Nephrotoxicity Lower Incidence Higher Incidence

Thrombocytopenia Higher Incidence Lower Incidence

Leukopenia/Neutropenia Similar/Slightly Higher Similar/Slightly Lower

This table represents a qualitative summary from multiple comparative studies in non-

immunotherapy settings.

In the context of combination with a PD-1 inhibitor and nab-paclitaxel for lung squamous cell

carcinoma, the treatment-related adverse events (TRAEs) were manageable. Grade I-II TRAEs

were observed in 57.1% of patients, with only 7.1% experiencing grade III-V TRAEs.

Mechanism of Action and Synergy with
Immunotherapy
Nedaplatin, like other platinum analogs, exerts its cytotoxic effects by forming DNA adducts,

which inhibit DNA replication and transcription, ultimately leading to apoptosis.[6][7] Beyond its

direct tumor-killing effects, preclinical evidence suggests that nedaplatin can induce

immunogenic cell death (ICD). ICD is a form of apoptosis that triggers an adaptive immune

response by releasing damage-associated molecular patterns (DAMPs), which can enhance

the efficacy of immunotherapy.

The proposed synergistic mechanism involves a multi-step process:
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Caption: Proposed synergistic mechanism of nedaplatin and PD-1/PD-L1 inhibitors.
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This induction of an immunogenic tumor microenvironment by nedaplatin can potentially

convert "cold" tumors (lacking immune cell infiltration) into "hot" tumors, thereby rendering them

more susceptible to the effects of immune checkpoint inhibitors.

Experimental Protocols
Neoadjuvant Therapy for Stage III Lung Squamous Cell Carcinoma

Patient Population: Patients with locally advanced, unresectable stage IIIA or IIIB lung

squamous cell carcinoma.

Treatment Regimen:

PD-1 Inhibitor (e.g., Sintilimab 200 mg) administered intravenously.

Nab-paclitaxel 100 mg/m² administered intravenously.

Nedaplatin 100 mg/m² administered intravenously.

Treatment was administered for 2-4 cycles every 3 weeks.

Evaluation:

Tumor response was assessed by imaging (CT or MRI) every two cycles.

Surgical resection was performed 4-6 weeks after the completion of neoadjuvant therapy.

Pathological response (MPR and pCR) was evaluated on the resected tumor tissue.

Safety was monitored through the evaluation of treatment-related adverse events.

Workflow for the Lung Cancer Study
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Caption: Experimental workflow for the neoadjuvant nedaplatin-immunotherapy study.

Discussion and Future Directions
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The available data, although limited, positions nedaplatin as a promising candidate for

combination with immunotherapy in the treatment of solid tumors. Its favorable toxicity profile,

particularly the reduced rates of nephrotoxicity and severe gastrointestinal events, makes it an

attractive alternative to cisplatin, potentially allowing for better patient compliance and

completion of treatment cycles.

The preclinical evidence for nedaplatin-induced ICD provides a strong scientific rationale for its

synergy with immune checkpoint inhibitors. However, further research is imperative to:

Conduct Head-to-Head Clinical Trials: Randomized controlled trials directly comparing

nedaplatin-immunotherapy with cisplatin- or carboplatin-immunotherapy are essential to

definitively establish its comparative efficacy and safety.

Investigate Across Tumor Types: The efficacy and safety of nedaplatin-immunotherapy

combinations need to be evaluated in a broader range of solid tumors.

Elucidate Signaling Pathways: Further mechanistic studies are required to fully understand

the signaling pathways involved in nedaplatin-induced immunomodulation and its interaction

with the tumor microenvironment.

In conclusion, while still in the early stages of clinical investigation, the combination of

nedaplatin and immunotherapy holds significant promise. Its distinct safety profile and

potential to induce an immunogenic tumor microenvironment warrant further exploration to

optimize treatment strategies for patients with solid tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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